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For researchers, scientists, and drug development professionals, the composition of an

antibody dilution buffer is a critical factor influencing the success of immunoassays. The choice

of detergent, in particular, can significantly impact the signal-to-noise ratio, specificity, and

overall reliability of techniques like Western blotting and ELISA. This guide provides an

objective comparison of two commonly used detergents, Sodium Dodecyl Sulfate (SDS) and

Tween 20, supported by experimental data and detailed protocols.
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Feature
SDS (Sodium Dodecyl
Sulfate)

Tween 20 (Polysorbate 20)

Detergent Type Ionic (anionic) Non-ionic

Denaturing Ability Strong denaturing agent Non-denaturing, mild

Primary Function

Disrupts protein structure,

imparts uniform negative

charge

Reduces non-specific binding,

enhances surface wetting

Typical Concentration

0.01-0.02% (in secondary

antibody diluent for WB on

PVDF)

0.05-0.1% (in primary and

secondary antibody diluents

and wash buffers)

Primary Application

Western Blot (secondary

antibody diluent for PVDF

membranes)

Western Blot, ELISA, IHC

(wash buffers, antibody

diluents, blocking buffers)

Effect on Antibody-Antigen

Interaction

Can disrupt interactions at

higher concentrations

Generally preserves

interactions; may have a

renaturing effect[1]

Signal-to-Noise Ratio
Can reduce background on

PVDF membranes

Generally improves signal-to-

noise by reducing

background[2]

Mechanism of Action: Ionic vs. Non-ionic
Detergents
The fundamental difference in the performance of SDS and Tween 20 lies in their chemical

nature. SDS is an ionic detergent that is a powerful denaturing agent. It disrupts the non-

covalent bonds that maintain a protein's secondary and tertiary structures, effectively

linearizing the protein and imparting a uniform negative charge.[3][4] This property is essential

for SDS-PAGE, where proteins are separated based on their molecular weight.[5]

In contrast, Tween 20 is a non-ionic detergent, meaning it has no net electrical charge.[3][6] It

is much milder than SDS and does not typically denature proteins.[3][6] Its primary role in

immunoassays is to reduce non-specific binding by blocking hydrophobic interactions between
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proteins and the solid phase (e.g., nitrocellulose or PVDF membrane, ELISA plate).[2] It also

helps in the uniform wetting of surfaces.

SDS (Ionic Detergent)

Tween 20 (Non-ionic Detergent)

SDS

Native Protein
(Folded)

Denatured Protein
(Linearized, Negatively Charged)

Disrupts non-covalent bonds
Imparts negative charge

Tween 20

Native Protein
(Folded)

Preserves Protein Structure
Reduces Non-specific Binding

Maintains native conformation

Click to download full resolution via product page

Mechanism of action of SDS and Tween 20 on proteins.

Performance in Western Blotting
In Western blotting, the choice between SDS and Tween 20 in the antibody dilution buffer

depends on the membrane type and the specific goals of the experiment.

Tween 20 is the standard choice for most Western blot applications. It is typically included in

both the primary and secondary antibody dilution buffers at a concentration of 0.05-0.1%.[2][7]

Its mild nature helps to reduce background noise without significantly affecting the antibody-

antigen binding.[2]
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SDS is generally not used in the primary antibody dilution buffer as its denaturing properties

can disrupt the epitope recognized by the primary antibody.[7][8] However, for fluorescent

Western blotting on polyvinylidene fluoride (PVDF) membranes, the addition of a very low

concentration of SDS (0.01-0.02%) to the secondary antibody dilution buffer can be beneficial.

[7][9] This is because PVDF membranes can have higher autofluorescence, and the small

amount of SDS helps to reduce this background, leading to a cleaner signal.[9] It is crucial to

note that SDS should not be used with nitrocellulose membranes as it can strip proteins from

the membrane.[7]

Quantitative Performance Comparison in Western
Blotting (Typical Expected Results)

Parameter
0.1% Tween 20 in Antibody
Diluent

0.02% SDS in Secondary
Antibody Diluent (PVDF)

Signal Intensity High Generally High

Background Low Very Low

Signal-to-Noise Ratio Good to Excellent Excellent

Risk of Protein Stripping Low
Moderate (especially on

nitrocellulose)

Compatibility Nitrocellulose and PVDF PVDF only

Experimental Protocol: Comparison of Tween 20 and
SDS in Secondary Antibody Dilution for Western Blot
This protocol outlines a method to compare the effects of Tween 20 and a low concentration of

SDS in the secondary antibody dilution buffer for a fluorescent Western blot on a PVDF

membrane.

Protein Separation and Transfer:

Separate protein lysate via SDS-PAGE.

Transfer proteins to a low-fluorescence PVDF membrane.
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Blocking:

Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g.,

5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).

Primary Antibody Incubation:

Incubate the membrane with the primary antibody diluted in the blocking buffer overnight

at 4°C.

Washing:

Wash the membrane three times for 5 minutes each with TBST.

Secondary Antibody Incubation (The Variable Step):

Cut the membrane in half (if the target protein is present across the entire blot).

Membrane Half 1: Incubate with the fluorescently-labeled secondary antibody diluted in

TBST.

Membrane Half 2: Incubate with the fluorescently-labeled secondary antibody diluted in

TBS containing 0.02% SDS and 0.1% Tween 20.

Incubate both halves for 1 hour at room temperature, protected from light.

Final Washes:

Wash both membrane halves four times for 5 minutes each with TBST, protected from

light.

Rinse with TBS to remove residual Tween 20.

Imaging and Analysis:

Image the blot using a fluorescent imaging system.
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Quantify the signal intensity of the target protein band and the background in a region

without bands for both membrane halves.

Calculate the signal-to-noise ratio for each condition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

SDS-PAGE

Transfer to PVDF

Blocking

Primary Antibody Incubation

Wash (x3)

Cut Membrane

Secondary Ab in TBST

Membrane 1

Secondary Ab in TBS + 0.02% SDS + 0.1% Tween 20

Membrane 2

Wash (x4) Wash (x4)

Image Image

Analyze Signal-to-Noise

Click to download full resolution via product page

Western blot experimental workflow for comparing detergents.
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Performance in ELISA
In Enzyme-Linked Immunosorbent Assays (ELISA), maintaining the native conformation of both

the antigen and the antibody is crucial for accurate detection.

Tween 20 is the detergent of choice for ELISA.[10] It is commonly used in wash buffers (0.05-

0.1%) to remove non-specifically bound proteins and reduce background.[2][10] It can also be

included in the antibody dilution buffer to prevent non-specific binding of the antibody to the

well surface.[2][10] Studies have shown that varying the concentration of Tween 20 can impact

the binding of some antibodies, with 0.1% often being optimal for minimizing background.[1]

SDS is generally not recommended for use in ELISA antibody dilution buffers. Its denaturing

properties can alter the conformation of the coated antigen or the antibody, leading to a loss of

signal.[11] Detergents with a net charge, like SDS, can also interfere with the assay reactants.

[11]

Quantitative Performance Comparison in ELISA (Typical
Expected Results)

Parameter
0.05% Tween 20 in
Antibody Diluent

SDS in Antibody Diluent

Signal Intensity High
Significantly Reduced or

Abolished

Background Low N/A (due to signal loss)

Signal-to-Noise Ratio High Poor

Preservation of Protein

Structure
Excellent Poor

Recommendation Highly Recommended Not Recommended

Experimental Protocol: Evaluating Tween 20
Concentration in ELISA Antibody Diluent
This protocol describes a method to determine the optimal concentration of Tween 20 in the

antibody dilution buffer for a sandwich ELISA.
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Coating:

Coat a 96-well microplate with the capture antibody overnight at 4°C.

Washing and Blocking:

Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at

room temperature.

Antigen Incubation:

Wash the plate three times with PBST.

Add the antigen standards and samples to the wells and incubate for 2 hours at room

temperature.

Detection Antibody Incubation (The Variable Step):

Wash the plate three times with PBST.

Prepare dilutions of the HRP-conjugated detection antibody in a blocking buffer containing

different concentrations of Tween 20 (e.g., 0%, 0.05%, 0.1%, 0.2%).

Add the different detection antibody dilutions to the respective wells and incubate for 1-2

hours at room temperature.

Final Washes and Development:

Wash the plate five times with PBST.

Add the substrate solution (e.g., TMB) and incubate until color develops.

Stop the reaction with a stop solution.

Data Acquisition and Analysis:

Read the absorbance at the appropriate wavelength.
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Compare the standard curves and the signal-to-background ratios for each Tween 20
concentration to determine the optimal condition.
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Incubate with Antigen

Wash (x3)

Incubate with Detection Ab
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ELISA experimental workflow for optimizing Tween 20.

Conclusion and Recommendations
The choice between SDS and Tween 20 in antibody dilution buffers is highly dependent on the

specific immunoassay and its components.

For general use in Western blotting and ELISA, Tween 20 is the superior choice. Its mild,

non-denaturing nature effectively reduces non-specific binding, leading to a better signal-to-

noise ratio without compromising the integrity of the antibody-antigen interaction. A

concentration of 0.05-0.1% is typically optimal.

SDS should be used with caution and only in specific, optimized applications. For fluorescent

Western blotting on PVDF membranes, a very low concentration of SDS (0.01-0.02%) in the

secondary antibody diluent can be advantageous for minimizing background. However, it

should be avoided with nitrocellulose membranes and in ELISA applications.

Ultimately, empirical testing is often necessary to determine the optimal buffer composition for a

particular antibody and experimental system. By understanding the fundamental properties of

these detergents, researchers can make informed decisions to enhance the quality and

reliability of their immunoassay data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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